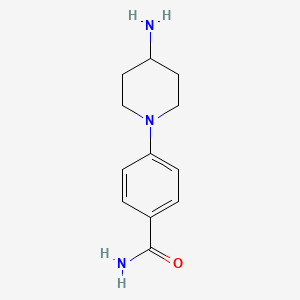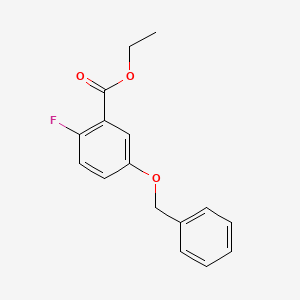
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is an organic compound with the molecular formula C11H21O5P It is a derivative of pentenoic acid, featuring a diethoxyphosphinyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester typically involves the reaction of 4-pentenoic acid with diethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Commonly used catalysts include bases such as triethylamine.
Solvent: Solvents like dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinyl esters.
Applications De Recherche Scientifique
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Pentenoic acid ethyl ester
- 4-Pentenoic acid, 2-methyl-, ethyl ester
- 4-Pentenoic acid, 2-(diethoxyphosphinyl)-
Uniqueness
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is unique due to the presence of both the diethoxyphosphinyl group and the ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with enzymes. These features make it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
108298-18-6 |
|---|---|
Formule moléculaire |
C11H21O5P |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphorylpent-4-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3 |
Clé InChI |
XIQYEMVNABBPOP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
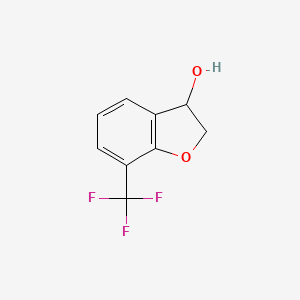
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)
![Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13896376.png)
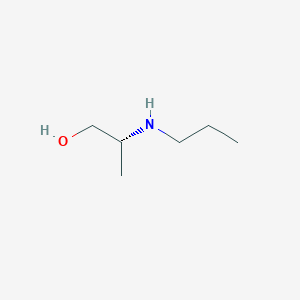
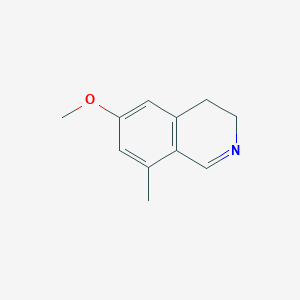
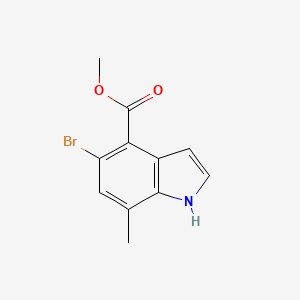

![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
